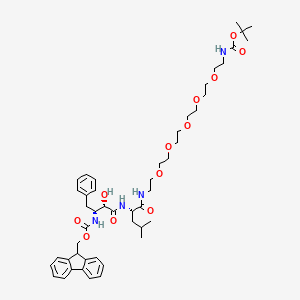
cIAP1 Ligand-Linker Conjugates 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 Ligand-Linker Conjugates 10 is a compound that incorporates a cellular inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase, and a proteolysis targeting chimera linker. This compound is used in the design of proteolysis targeting chimera degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 10 involves the incorporation of a cellular inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker. The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and protection-deprotection strategies. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This would include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
cIAP1 Ligand-Linker Conjugates 10 has a wide range of scientific research applications, including:
Chemistry: Used in the design of proteolysis targeting chimera degraders for selective protein degradation.
Biology: Studied for its role in modulating protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific proteins
作用机制
The mechanism of action of cIAP1 Ligand-Linker Conjugates 10 involves the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through its cellular inhibitor of apoptosis protein ligand, facilitating the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels .
相似化合物的比较
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11: Similar in structure but may have different linker or ligand modifications.
cIAP1 Ligand-Linker Conjugates 12: Another variant with potential differences in chemical properties and biological activity
Uniqueness
cIAP1 Ligand-Linker Conjugates 10 is unique due to its specific combination of a cellular inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, which allows for the selective degradation of target proteins. This specificity and efficiency make it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C48H68N4O12 |
|---|---|
分子量 |
893.1 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N4O12/c1-34(2)31-42(44(54)49-19-21-58-23-25-60-27-29-62-30-28-61-26-24-59-22-20-50-46(56)64-48(3,4)5)51-45(55)43(53)41(32-35-13-7-6-8-14-35)52-47(57)63-33-40-38-17-11-9-15-36(38)37-16-10-12-18-39(37)40/h6-18,34,40-43,53H,19-33H2,1-5H3,(H,49,54)(H,50,56)(H,51,55)(H,52,57)/t41-,42+,43+/m1/s1 |
InChI 键 |
YPBVTVZTYUUOCC-PYHIYFCPSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


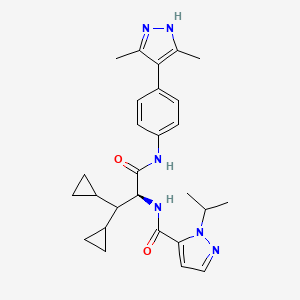
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)


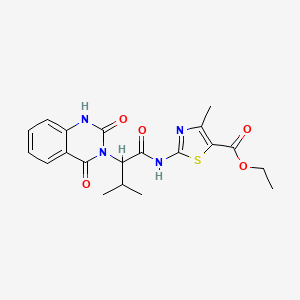
![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)
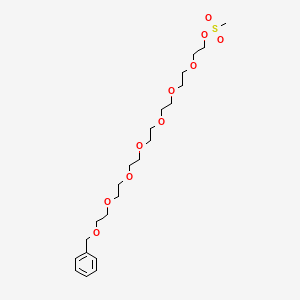
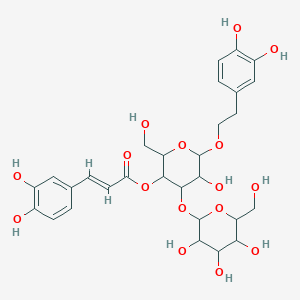
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)


